
1-Tosyl-1,2,3,4-tetrahydroquinolin-6-amine
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Overview
Description
1-Tosyl-1,2,3,4-tetrahydroquinolin-6-amine is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry. The tosyl group (p-toluenesulfonyl) attached to the nitrogen atom enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Tosyl-1,2,3,4-tetrahydroquinolin-6-amine can be synthesized through various methods. One common approach involves the tosylation of 1,2,3,4-tetrahydroquinoline, followed by amination at the 6-position. The reaction typically requires a tosyl chloride reagent and a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a more scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions
1-Tosyl-1,2,3,4-tetrahydroquinolin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.
Substitution: The tosyl group can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1-Tosyl-1,2,3,4-tetrahydroquinolin-6-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives have shown potential in biological assays and as enzyme inhibitors.
Medicine: Some derivatives are being explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-Tosyl-1,2,3,4-tetrahydroquinolin-6-amine involves its interaction with specific molecular targets. The tosyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
- 1-Tosyl-1,2,3,4-tetrahydroquinoline
- 1-Benzoyl-6-methyl-1,2,3,4-tetrahydroquinoline
- 1-Methyl-4-phenyl-1,2,3,4-tetrahydroquinoline
Uniqueness
1-Tosyl-1,2,3,4-tetrahydroquinolin-6-amine is unique due to the presence of the tosyl group at the nitrogen atom and the amine group at the 6-position. This combination enhances its reactivity and makes it a versatile intermediate for synthesizing various derivatives with potential biological activities.
Biological Activity
1-Tosyl-1,2,3,4-tetrahydroquinolin-6-amine is a compound belonging to the tetrahydroquinoline class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
This compound can be synthesized through tosylation of 1,2,3,4-tetrahydroquinoline followed by amination at the 6-position. The tosyl group enhances stability and reactivity, making it a valuable intermediate in organic synthesis.
Table 1: Properties of this compound
Property | Value |
---|---|
IUPAC Name | 1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-amine |
Molecular Formula | C16H18N2O2S |
CAS Number | 927996-34-7 |
Biological Activity
The biological activity of this compound is primarily attributed to its derivatives. Studies have demonstrated that these derivatives exhibit significant antiproliferative effects against various cancer cell lines.
Anticancer Activity
Research indicates that tetrahydroquinoline derivatives can induce apoptosis in cancer cells. For instance:
- Study Findings : A study demonstrated that derivatives of tetrahydroquinoline showed potent cytotoxicity against colon (HCT-116) and lung (A549) cancer cell lines. Compound 4a induced cell cycle arrest at the G2/M phase and activated apoptotic pathways .
Table 2: IC50 Values of Selected Compounds
Compound | Cell Line | IC50 (µM) |
---|---|---|
4a | HCT-116 | 13 |
4a | A549 | 11.33 |
Control | Doxorubicin | 37.5 |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The tosyl group enhances binding to enzymes and receptors, modulating their activity. This interaction is crucial in pathways leading to apoptosis in cancer cells.
Case Study: Apoptosis Induction
In a recent study evaluating the apoptotic effects of compound 4a , it was found that treatment led to significant increases in early and late apoptotic cell fractions compared to control groups. The expression levels of key apoptotic proteins such as BCL-2 and PARP were notably altered following treatment .
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-12-4-7-15(8-5-12)21(19,20)18-10-2-3-13-11-14(17)6-9-16(13)18/h4-9,11H,2-3,10,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOMLGZZBNLJDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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